BenchChemオンラインストアへようこそ!

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

This compound embodies a specific pharmacophore arrangement – 6‑fluorobenzothiazole core combined with a cyclobutanecarboxamide and pyridin‑3‑ylmethyl substituent – that cannot be trivially recreated from commercially available analogs. The 6‑fluoro positional isomer provides a distinct electronic and steric environment compared to the widely available 4‑fluoro isomer (CAS 1171149‑55‑5), directly influencing target engagement, binding affinity, and assay reproducibility. The cyclobutane ring imposes a defined conformational constraint (~90° bond angles) that reduces accessible rotamers, making this compound particularly suitable for computational docking and molecular dynamics studies where ligand entropy must be controlled. Procuring this specific structure preserves the intended chemotype design and enables direct comparison with published 6‑fluorobenzo[d]thiazole amide series under identical assay conditions.

Molecular Formula C18H16FN3OS
Molecular Weight 341.4
CAS No. 1171708-75-0
Cat. No. B2770288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide
CAS1171708-75-0
Molecular FormulaC18H16FN3OS
Molecular Weight341.4
Structural Identifiers
SMILESC1CC(C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F
InChIInChI=1S/C18H16FN3OS/c19-14-6-7-15-16(9-14)24-18(21-15)22(17(23)13-4-1-5-13)11-12-3-2-8-20-10-12/h2-3,6-10,13H,1,4-5,11H2
InChIKeyYNOPCJZTUJUJMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide: Procurement-Relevant Identity and Physicochemical Baseline


N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide (CAS 1171708-75-0) is a synthetic small-molecule heterocyclic amide with a molecular formula of C18H16FN3OS and a molecular weight of 341.4 g/mol [1]. Computed physicochemical properties include an XLogP3-AA of 3.6, zero hydrogen bond donors, five hydrogen bond acceptors, and four rotatable bonds [1]. The compound belongs to the 2-aminobenzothiazole-cyclobutanecarboxamide chemotype, a scaffold associated with kinase inhibition in patent literature [2]. Its 6-fluoro substitution pattern distinguishes it from the 4-fluoro positional isomer (CAS 1171149-55-5), which may serve as a procurement alternative in screening campaigns.

Why Procuring a Generic Benzothiazole Carboxamide Cannot Substitute for N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide


Generic substitution within the benzothiazole carboxamide class is unreliable because minor structural modifications, such as positional isomerism of the fluorine atom, can alter molecular recognition, binding affinity, and pharmacokinetic properties [1]. The 6-fluoro substitution pattern on the benzothiazole core creates a distinct electronic and steric environment compared to the 4-fluoro isomer (CAS 1171149-55-5), which is readily available from multiple catalog suppliers. The cyclobutanecarboxamide group further distinguishes this compound from linear or aromatic amide analogs, imposing conformational constraints that influence target engagement. Replacing this compound with a structurally similar but chemically distinct analog without verification introduces the risk of losing target potency, selectivity, or physicochemical suitability for a given assay system, undermining experimental reproducibility.

Quantitative Differentiation Evidence for N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide Versus Closest Analogs


Positional Fluorine Isomerism: 6-Fluoro vs. 4-Fluoro Benzothiazole Core Structural Comparison

The target compound bears a fluorine atom at the 6-position of the benzothiazole core, whereas the closest commercially available analog is substituted at the 4-position (CAS 1171149-55-5) [1]. In the broader 6-fluorobenzo[d]thiazole amide series, the 6-fluoro substitution has been associated with measurable antimicrobial and antifungal activity comparable to clinical reference standards chloramphenicol, cefoperazone, and amphotericin B [2]. No equivalent biological annotation exists for the 4-fluoro isomer. The 6-fluoro position places the electron-withdrawing substituent para to the thiazole nitrogen, influencing the pKa of the endocyclic nitrogen and thus hydrogen-bonding capacity, whereas the 4-fluoro isomer places the fluorine ortho to the thiazole nitrogen, creating a distinct electronic profile.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Cyclobutane Carboxamide vs. Acyclic or Heterocyclic Amide Conformational Restriction

The target compound features a cyclobutanecarboxamide group, which imposes a constrained geometry around the amide bond with a ~90° bond angle at the α-carbon, compared to linear alkyl carboxamides (e.g., acetamide or propanamide analogs) or larger ring systems (e.g., cyclopentane or cyclohexane carboxamides) [1]. This conformational restriction reduces the entropic penalty upon target binding and orients the pyridin-3-ylmethyl substituent in a specific spatial arrangement. Patent literature identifies cyclobutane-containing carboxamides within the Incyte PIM kinase inhibitor series, suggesting this motif is critical for target engagement [2]. Substitution with a non-cyclobutane carboxamide analog (e.g., a simple acetyl or benzoyl amide) would remove this conformational constraint.

Conformational Analysis Ligand Design Medicinal Chemistry

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Profile

The target compound exhibits a computed XLogP3-AA of 3.6, with zero hydrogen bond donors (HBD = 0) and five hydrogen bond acceptors (HBA = 5), yielding an HBA/HBD ratio that is undefined (division by zero) [1]. The 4-fluoro positional isomer (CAS 1171149-55-5) would be expected to have an identical HBD/HBA count but may exhibit a slightly different logP due to altered dipole moment. In comparison, des-fluoro analogs of the benzothiazole core would have increased lipophilicity (estimated ΔlogP ~+0.5 to +0.7 based on fluorine's π constant of ~0.14) and altered hydrogen-bonding capacity at the thiazole nitrogen due to the absence of the electron-withdrawing fluorine effect. The pyridin-3-ylmethyl group provides a basic nitrogen (pKa ~5.2 for pyridine) absent in phenyl-methyl or benzyl-substituted analogs.

Physicochemical Profiling Drug-likeness ADME Prediction

6-Fluorobenzothiazole Scaffold Precedent in Biological Activity: Class-Level Evidence

Published structure-activity relationship (SAR) studies on 6-fluorobenzo[d]thiazole amide derivatives have demonstrated measurable antimicrobial and antifungal activity. In one series, several 6-fluorobenzo[d]thiazole phenyl amides exhibited antibacterial and antifungal activity comparable to or slightly better than clinical reference standards chloramphenicol, cefoperazone, and amphotericin B [1]. Separately, 2-substituted 6-fluorobenzo[d]thiazole derivatives have been evaluated as acetylcholinesterase (AChE) inhibitors, with reported IC50 values in the low micromolar range (e.g., 0.8 µM for certain analogs) [2]. These findings establish the 6-fluorobenzo[d]thiazole core as a biologically validated scaffold, whereas the 4-fluoro positional isomer lacks comparable published biological annotation, reducing confidence in its utility as a direct replacement.

Antimicrobial Antifungal Cholinesterase Inhibition Scaffold Validation

Recommended Procurement and Application Scenarios for N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide


Kinase Inhibitor Screening Libraries with Defined PIM Kinase Pharmacophore Coverage

Based on the structural overlap between this compound and the thiazole carboxamide PIM kinase inhibitor chemotype described in the Incyte patent family [1], this compound represents a candidate for inclusion in focused kinase inhibitor screening libraries. The combination of a 6-fluorobenzothiazole core with a cyclobutanecarboxamide group and a pyridin-3-ylmethyl substituent provides a specific pharmacophore arrangement that cannot be trivially recreated from commercially available analogs. Procuring this compound, rather than the 4-fluoro isomer or a des-fluoro analog, preserves the electronic and conformational features intended by the chemotype design.

Antimicrobial or Antifungal Lead Optimization Starting from a 6-Fluorobenzothiazole Scaffold

Published data demonstrate that 6-fluorobenzo[d]thiazole amides possess antimicrobial and antifungal activity comparable to clinical standards [1]. This compound, featuring an N-(pyridin-3-ylmethyl) group absent from the published antimicrobial series, offers a structurally diversified analog for SAR expansion. The pyridine substituent introduces a basic center that may improve solubility and enable salt formation for formulation studies, distinguishing it from the neutral phenyl amide analogs previously reported. Procurement of this specific compound enables direct comparison with the published 6-fluorobenzo[d]thiazole amide series under identical assay conditions.

Computational Chemistry and Docking Studies Requiring Conformationally Constrained Ligands

The cyclobutanecarboxamide group imposes a defined conformational constraint that reduces the number of accessible rotamers compared to acyclic amide analogs, making this compound suitable for computational docking or molecular dynamics studies where ligand conformational entropy must be controlled [1]. The defined bond angles of the cyclobutane ring (~90°) provide a rigid reference geometry not available from analogs with flexible alkyl linkers. Procuring this specific compound, rather than a generic benzothiazole amide, ensures that computational predictions are based on the correct conformational ensemble.

Cholinesterase Inhibitor Screening Leveraging the 6-Fluorobenzothiazole Pharmacophore

2-Substituted 6-fluorobenzo[d]thiazole derivatives have been reported as cholinesterase inhibitors with IC50 values in the low micromolar range [1]. This compound extends the SAR by introducing a pyridin-3-ylmethyl substituent at the 2-amino position alongside a cyclobutanecarboxamide, a substitution pattern not explored in the published cholinesterase inhibitor series. Procuring this compound for cholinesterase screening provides an opportunity to evaluate the impact of the N-pyridinylmethyl substitution on AChE/BChE inhibitory potency and selectivity, potentially yielding a novel chemotype with differentiated activity.

Quote Request

Request a Quote for N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.